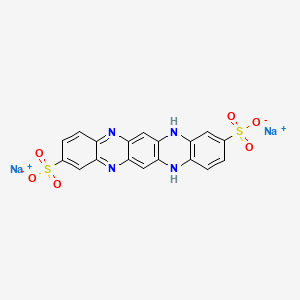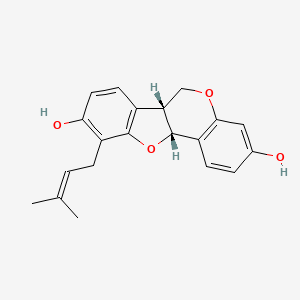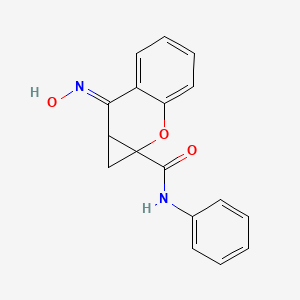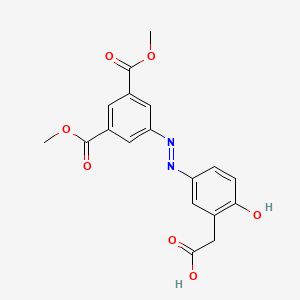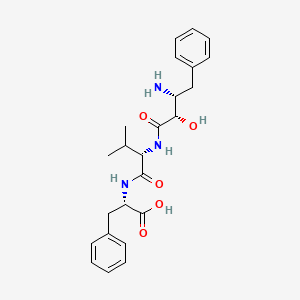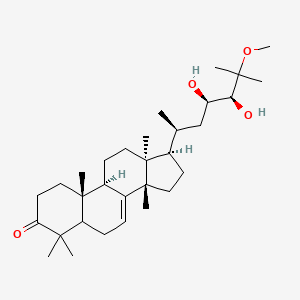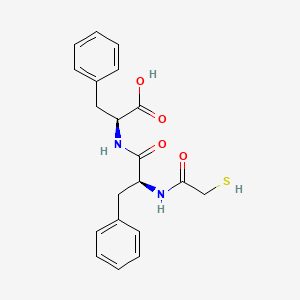
Nonactin
Overview
Description
Nonactin is a naturally occurring cyclic ionophore, belonging to the macrotetrolide family of antibiotics. It was first isolated in 1955 from bacterial strains such as Streptomyces griseus, Streptomyces tsukubensis, Streptomyces chrysomallus, and Streptomyces werraensis . This compound is known for its ability to form complexes with alkali cations, most notably potassium and sodium . It is composed of four tetrahydrofuran rings and four esters linked by saturated aliphatic chain sections, forming a 48-member ring .
Scientific Research Applications
Nonactin has a wide range of scientific research applications. In chemistry, it is used as a selective ionophore in potentiometric sensors for detecting ammonium ions . In biology and medicine, this compound has been shown to possess antitumor activity and is an effective inhibitor of the P170-glycoprotein responsible for drug resistance in multiple drug-resistant cancer cell lines . Additionally, it is used in environmental monitoring for water quality assessment and clinical tests in biological fluids .
Mechanism of Action
Nonactin exerts its effects by forming complexes with alkali cations, such as potassium and sodium, and transporting them across biological and artificial membranes . This ionophore activity disrupts the ion balance within cells, leading to various biological effects. This compound specifically inhibits the processing of cytoplasmic precursor proteins destined for the mitochondria and can uncouple oxidative phosphorylation in mitochondria .
Future Directions
While most investigations on nonactin have focused on the binding of metal cations and small molecular ions, recent studies have pursued the characterization of its inclusion complexes with primary amines with bulky structured side groups of different polarity . This opens up new avenues for research in understanding the complex interactions of this compound with various ions and molecules .
Biochemical Analysis
Biochemical Properties
Nonactin exhibits binding preferences for some ions over others . It exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, but it exhibits the highest selectivity for ammonium ions and thallium ions . This ion selectivity is seen in other macrocyclic ligands, such as the cyclic ionophore valinomycin .
Cellular Effects
This compound has been reported to specifically inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria . It is able to uncouple the oxidative phosphorylation of mitochondria of rat liver in a low concentration, and can also carry cations across biological and artificial membranes .
Molecular Mechanism
This compound’s mechanism of action is intimately related to its ionophore properties and ability to act as a selective cation carrier . It forms complexes with alkali cations and transports them across membranes through passive diffusion .
Metabolic Pathways
This compound is believed to be assembled from acetate, propionate, and succinate via a pathway based upon polyketide biosynthesis . The potential this compound biosynthesis gene cluster contains type II polyketide synthase-like genes .
Transport and Distribution
This compound is known for its ability to transport alkali cations across lipid membranes . It forms complexes with these cations and carries them across biological and artificial membranes .
Preparation Methods
Nonactin can be synthesized through various methods, including total synthesis and extraction from bacterial cultures. The total synthesis of this compound involves the formation of the tetrahydrofuran rings and the ester linkages. One reported method involves the use of polyketide synthase-like genes in Streptomyces griseus . Industrial production methods typically involve the cultivation of the aforementioned bacterial species, followed by extraction and purification processes .
Chemical Reactions Analysis
Nonactin undergoes several types of chemical reactions, primarily involving its ionophore properties. It forms complexes with alkali cations, exhibiting binding preferences for certain ions over others . Common reagents used in these reactions include potassium and sodium salts. The major products formed from these reactions are the ionophore-cation complexes, which are crucial for its biological activity .
Comparison with Similar Compounds
Nonactin is part of the macrotetrolide family, which includes similar compounds such as monactin, dinactin, trinactin, and tetranactin . These compounds share a similar structure, with variations in the number of tetrahydrofuran rings and ester linkages. This compound is unique in its ability to form complexes with a wide range of cations, making it a versatile ionophore . Compared to its homologs, this compound has distinct binding preferences and solubility properties .
Properties
IUPAC Name |
2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXHJPMNBXMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863951 | |
| Record name | 2,5,11,14,20,23,29,32-Octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-84-7 | |
| Record name | Nonactin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nonactin is an ionophore, meaning it facilitates the transport of ions across biological membranes. It exhibits a high selectivity for potassium ions (K+) [, , , , ]. This compound achieves this by encapsulating the K+ ion within its hydrophobic cavity, effectively shielding it from the surrounding environment [, , ]. This complex then diffuses across the membrane, following the concentration gradient of K+ []. This disruption of the K+ gradient can have various downstream effects, including:
- Disruption of cellular osmotic balance: The influx of K+ into the cell can lead to swelling and ultimately cell death [, ].
- Uncoupling of oxidative phosphorylation: In mitochondria, the influx of K+ disrupts the proton gradient necessary for ATP synthesis, ultimately leading to energy depletion [, ].
- Inhibition of intracellular glycosylation: this compound appears to interfere with the trafficking of glycoproteins within the cell, hindering proper glycosylation without directly inhibiting glycoprotein synthesis [].
ANone:
- Molecular formula: C40H64O12 []
- Spectroscopic data: Numerous spectroscopic studies have been conducted on this compound, including:
- Nuclear Magnetic Resonance (NMR): Both solution-state and solid-state NMR have been used to determine the conformation of this compound and its complexes with various cations [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the carbonyl stretch region, has provided insights into the nature of cation binding to this compound [, , , ].
- Raman Spectroscopy: Raman spectroscopy has been used to study the conformation of this compound and its analogs in different states [].
A: this compound is soluble in organic solvents like chloroform and methanol, but less soluble in water []. This solubility profile is critical for its ionophoric activity, as it allows the molecule to partition into the lipid bilayer of membranes.
- Ion-selective electrodes: Due to its high selectivity for K+, this compound is widely used in the construction of potassium-selective electrodes [, ].
- Biological research: this compound is employed as a tool to study ion transport, membrane permeability, and the effects of K+ ionophores on cellular processes [, ].
ANone: this compound itself is not a catalyst. It functions as a carrier molecule, facilitating the transport of K+ ions across membranes. It does not directly catalyze chemical reactions.
ANone: Computational methods have been extensively used to investigate this compound and its interactions:
- Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: These methods have been used to model the conformational dynamics of this compound and its complexes with different cations in various solvents [, , ]. These simulations provide insights into the structural basis of ion selectivity and the mechanism of ion transport.
- Quantum Mechanical (QM) calculations: QM calculations, primarily density functional theory (DFT), have been employed to investigate the electronic structure of this compound, the nature of cation binding, and the energetics of complex formation [, , ]. These calculations complement experimental findings and provide a deeper understanding of the molecular interactions involved.
ANone: The biological activity of this compound is highly dependent on its structure:
- Alternating Stereochemistry: The naturally occurring form of this compound possesses a specific alternating (+)-(-)-(+)-(-) stereochemistry of its nonactic acid monomers []. This arrangement is crucial for its biological activity and ion binding efficiency.
- Chirality: The enantiomeric composition of this compound directly influences its interaction with chiral amines []. The alternating chiral domains contribute to enantioselective complex formation.
- Side Chains: The ethyl side chains in this compound, compared to methyl groups in other nactin analogs, contribute to its increased hydrogen bonding capacity with solvents like methanol, potentially influencing its solubility and membrane partitioning [].
- Ring Size and Flexibility: Modifications to the ring size or flexibility of the macrocycle can alter its cation selectivity and binding affinity [, , ].
ANone: this compound is a relatively stable compound, but specific stability data under various conditions is limited in the provided research. Formulation strategies for this compound are not extensively discussed in the provided research, likely due to its primary use as a research tool and in ion-selective electrodes.
ANone: Specific SHE regulations regarding this compound are not discussed in the provided research. As with any chemical, appropriate handling and disposal procedures should be followed.
- Cellular uptake: this compound readily crosses cell membranes due to its hydrophobic nature [, , , ].
- Potassium ion transport: this compound facilitates the transport of K+ ions across membranes, disrupting ion gradients [, , ].
A:
- In vitro:
- In vivo:
- Tumor regression: this compound administration has shown tumor regression in a xenograft mouse model using a β-catenin mutant cell line [].
- Murine asthma model: this compound suppressed airway eosinophilia in a murine asthma model, suggesting a potential role in controlling allergic inflammation [, ].
- Cytotoxicity: this compound exhibits cytotoxic effects at higher concentrations, likely due to its disruption of cellular ion homeostasis [, , ].
ANone: Specific drug delivery and targeting strategies for this compound are not extensively discussed in the provided research.
ANone: Research on biomarkers and diagnostics specifically related to this compound treatment is not covered in the provided research.
ANone: Various analytical techniques are employed to characterize and quantify this compound:
- Mass Spectrometry (MS): MS techniques, including electrospray ionization (ESI-MS) and laser desorption ionization (LDI-MS), are used to determine the molecular weight of this compound and its complexes [].
- Spectroscopy: NMR, IR, and Raman spectroscopy are used to analyze the structure, conformation, and interactions of this compound [, , , , , , , , ].
ANone: The environmental impact and degradation of this compound are not specifically addressed in the provided research.
A: this compound's solubility in various organic solvents is mentioned in several papers [, , ]. Its solubility in water is generally considered low, which is typical for macrocyclic compounds with a predominantly hydrophobic exterior.
ANone: The provided research does not provide specific details regarding the validation of analytical methods used for this compound analysis.
ANone: Specific quality control and assurance measures for this compound are not described in the provided research.
ANone: The provided research does not include information regarding the immunogenicity or immunological responses to this compound.
ANone: While this compound is known to transport K+ ions across membranes, specific interactions with drug transporters are not discussed in the provided research.
ANone: Information on the interaction of this compound with drug-metabolizing enzymes is not available in the provided research.
ANone: Several synthetic and natural ionophores exhibit similar ionophoric properties to this compound, such as:
ANone: Specific strategies for the recycling and waste management of this compound are not discussed in the provided research.
ANone: this compound research benefits from a range of research infrastructure and resources, including:
- Chemical synthesis and analytical facilities: For the synthesis, purification, and characterization of this compound and its analogs [, , , ].
- Spectroscopic equipment: NMR, IR, and Raman spectrometers are essential for structural and conformational analysis [, , , , , , , , ].
- Computational resources: High-performance computing clusters are necessary for MD simulations and QM calculations [, , ].
- Biological models: Cell cultures and animal models are essential for studying the biological activity and toxicity of this compound [, , , , , , , ].
ANone: this compound research has a rich history, with key milestones including:
ANone: this compound research exemplifies cross-disciplinary synergy, drawing upon expertise from:
- Organic chemistry: For the synthesis and structural modification of this compound analogs [, , , ].
- Analytical chemistry: For the development and validation of analytical methods to characterize and quantify this compound [, ].
- Biochemistry: To understand the interaction of this compound with biological membranes and its effects on cellular processes [, , , , , , , , ].
- Pharmacology: To study the potential therapeutic applications of this compound and its analogs [, , , ].
- Computational chemistry: To model the structure, dynamics, and interactions of this compound [, , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



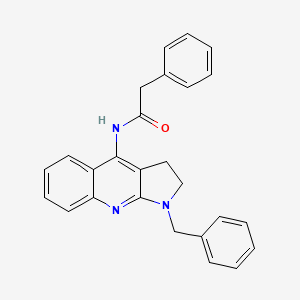
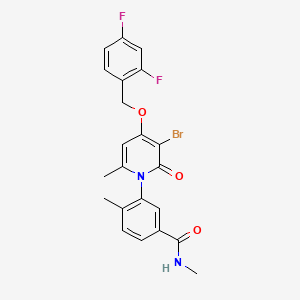
![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B1679758.png)
